molecular formula C9H8BrClO2 B2399997 Ethyl 4-bromo-3-chlorobenzoate CAS No. 120077-67-0

Ethyl 4-bromo-3-chlorobenzoate

Cat. No.: B2399997
CAS No.: 120077-67-0
M. Wt: 263.52
InChI Key: MFEKZEDRMMGDFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-bromo-3-chlorobenzoate is an organic compound with the molecular formula C9H8BrClO2. It is a derivative of benzoic acid, where the hydrogen atoms at positions 4 and 3 on the benzene ring are substituted with bromine and chlorine atoms, respectively, and the carboxyl group is esterified with an ethyl group. This compound is commonly used in organic synthesis and various chemical research applications due to its unique reactivity and structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 4-bromo-3-chlorobenzoate can be synthesized through a multi-step process starting from benzoic acid. The typical synthetic route involves:

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and temperature control enhances the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-bromo-3-chlorobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Nucleophilic Substitution: Substituted benzoates with various functional groups.

    Reduction: 4-bromo-3-chlorobenzyl alcohol.

    Hydrolysis: 4-bromo-3-chlorobenzoic acid.

Scientific Research Applications

Ethyl 4-bromo-3-chlorobenzoate is utilized in various scientific research applications, including:

    Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: In the development of pharmaceutical compounds with potential therapeutic effects.

    Material Science: As a precursor for the synthesis of polymers and advanced materials.

    Biological Studies: In the study of enzyme-catalyzed reactions and metabolic pathways.

Mechanism of Action

The mechanism of action of ethyl 4-bromo-3-chlorobenzoate involves its reactivity towards nucleophiles and electrophiles. The presence of electron-withdrawing bromine and chlorine atoms on the benzene ring makes the compound more susceptible to nucleophilic attack. The ester group can undergo hydrolysis or reduction, leading to the formation of various derivatives. These reactions are facilitated by the electron-deficient nature of the aromatic ring and the ester carbonyl group .

Comparison with Similar Compounds

Ethyl 4-bromo-3-chlorobenzoate can be compared with other similar compounds such as:

Uniqueness: The combination of bromine and chlorine substituents on the benzene ring, along with the ethyl ester group, gives this compound unique reactivity and versatility in organic synthesis. Its ability to undergo various chemical transformations makes it a valuable compound in research and industrial applications .

Properties

IUPAC Name

ethyl 4-bromo-3-chlorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrClO2/c1-2-13-9(12)6-3-4-7(10)8(11)5-6/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFEKZEDRMMGDFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a suspension of 4-bromo-3-chlorobenzoic acid (5.00 g, 21.2 mmol) in ethanol (50 mL) was added sulphuric acid (5 mL) and the resultant mixture heated to reflux for 60 h. The reaction was partitioned between ethyl acetate (50 mL) and water (50 mL). The aqueous layer was extracted with further ethyl acetate and the combined organic fractions dried (phase separator) and concentrated in vacuo to give the title compound as a brown oil/solid (5.09 g, 19.3 mmol). δH (d6-DMSO, 400 MHz): 8.06 (1H, d), 7.96 (1H, d), 7.80 (1H, dd), 4.33 (2H, q), 1.33 (3H, t). MS (ES): no mass ion observed.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.